Superior Chemical Stability vs. 5,6-EET Enables Reliable Quantification
In aqueous solution, 5,6-EET is highly unstable and degrades rapidly into a mixture of 5,6-DHET and 5,6-δ-lactone, whereas the lactone form remains stable [1]. This spontaneous degradation precludes the direct and reliable quantification of 5,6-EET. In contrast, the 5,6-DHET lactone is a stable entity that can be purified and analyzed, enabling its use as a surrogate marker for the 5,6-regioisomer [2].
| Evidence Dimension | Chemical stability in aqueous buffer |
|---|---|
| Target Compound Data | Stable; does not spontaneously degrade |
| Comparator Or Baseline | 5,6-EET: Unstable; rapidly degrades to a mixture of 5,6-DHET and the δ-lactone |
| Quantified Difference | Qualitative difference: stable vs. unstable |
| Conditions | Aqueous solution, physiological pH |
Why This Matters
This stability is critical for procurement as it ensures the compound can be reliably formulated, stored, and used in quantitative assays without on-bench degradation, unlike its labile precursor.
- [1] Levi-Rosenzvig R, Beyer AM, Hockenberry J, et al. 5,6-δ-DHTL, a stable metabolite of arachidonic acid, is a potential EDHF that mediates microvascular dilation. Free Radical Biology and Medicine. 2016. View Source
- [2] VanRollins M, et al. Identification of arachidonate epoxides/diols by capillary chromatography-mass spectrometry. J Lipid Res. 1995 May;36(5):952-66. View Source
